2-Hydrazinyl-4-methylbenzo[d]thiazole
CAS No.: 20174-68-9
Cat. No.: VC2115848
Molecular Formula: C8H9N3S
Molecular Weight: 179.24 g/mol
* For research use only. Not for human or veterinary use.
![2-Hydrazinyl-4-methylbenzo[d]thiazole - 20174-68-9](/images/structure/VC2115848.png)
Specification
CAS No. | 20174-68-9 |
---|---|
Molecular Formula | C8H9N3S |
Molecular Weight | 179.24 g/mol |
IUPAC Name | (4-methyl-1,3-benzothiazol-2-yl)hydrazine |
Standard InChI | InChI=1S/C8H9N3S/c1-5-3-2-4-6-7(5)10-8(11-9)12-6/h2-4H,9H2,1H3,(H,10,11) |
Standard InChI Key | DYWNRVWOUASMDT-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)SC(=N2)NN |
Canonical SMILES | CC1=C2C(=CC=C1)SC(=N2)NN |
Introduction
Fundamental Characteristics of 2-Hydrazinyl-4-methylbenzo[d]thiazole
2-Hydrazinyl-4-methylbenzo[d]thiazole, also known as (4-methyl-1,3-benzothiazol-2-yl)hydrazine, is a heterocyclic compound containing both a thiazole ring and a hydrazine functional group. The compound has the molecular formula C₈H₉N₃S and features a methyl-substituted benzothiazole core structure with a hydrazine group attached at the 2-position .
Structural and Physical Properties
The structural composition of 2-Hydrazinyl-4-methylbenzo[d]thiazole includes a fused ring system comprising a benzene ring and a thiazole heterocycle, with a methyl substituent at the 4-position and a hydrazine group at the 2-position. The SMILES notation for this compound is CC1=C2C(=CC=C1)SC(=N2)NN, which represents its chemical structure in a linear format .
Chemical Identification
The compound is registered with key identification parameters that facilitate its recognition in chemical databases and literature:
Parameter | Identification |
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CAS Registry Number | 20174-68-9 |
Molecular Formula | C₈H₉N₃S |
IUPAC Name | (4-methyl-1,3-benzothiazol-2-yl)hydrazine |
PubChem CID | 88394 |
Synthesis Methodologies for 2-Hydrazinyl-4-methylbenzo[d]thiazole
Several synthetic routes have been developed for the preparation of 2-Hydrazinyl-4-methylbenzo[d]thiazole, with recent advancements focusing on environmentally friendly and cost-effective methods.
Novel Diazonium Salt Reduction Method
A significant advancement in the synthesis of 2-Hydrazinyl-4-methylbenzo[d]thiazole involves a diazonium salt intermediate approach, which avoids the use of toxic hydrazine hydrate. This method comprises two main steps:
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Diazo reaction of 4-methyl-2-aminobenzothiazole with nitrite under acidic conditions to form 4-methylbenzothiazole diazonium salt
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Reduction of the diazonium salt using either sulfite compounds or stannous chloride-hydrochloric acid
The complete reaction pathway can be represented as:
4-methyl-2-aminobenzothiazole → 4-methylbenzothiazole diazonium salt → 4-methyl-2-hydrazinobenzothiazole
This approach addresses several challenges in the conventional synthesis methods, particularly the use of toxic and expensive hydrazine hydrate .
Optimized Reaction Conditions
Research has established optimal conditions for the synthesis of high-purity 2-Hydrazinyl-4-methylbenzo[d]thiazole:
Parameter | Optimal Condition |
---|---|
Diazotization Temperature | 0-5°C |
Reduction Agent | Freshly prepared potassium sulfite or sodium sulfite; alternatively, stannous chloride-HCl |
Molar Ratio (aminobenzothiazole:reducing agent) | 1:1 |
Reduction Reaction Temperature | 90-95°C |
Reaction Time | 1-3 hours |
Solvent | Water |
These optimized conditions have been demonstrated to produce 2-Hydrazinyl-4-methylbenzo[d]thiazole with purity exceeding 99.0%, making it suitable for pharmaceutical applications .
Detailed Synthetic Procedure Example
A specific experimental procedure for the synthesis involves:
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Addition of 16.423g (0.1 mol) of 4-methyl-2-aminobenzothiazole to a flask with 10.139g of concentrated hydrochloric acid
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Cooling to 0-5°C and dropwise addition of sodium nitrite solution (7.245g in 21.735g water)
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Stirring for 1 hour to complete the diazonium salt formation
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Addition of either potassium sulfite (39.565g, 0.25 mol) or stannous chloride dihydrate (56.25g, 0.25 mol) with hydrochloric acid as the reducing agent
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Heating to 90-95°C for 2 hours, followed by cooling to precipitate the product
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Filtration, washing, and drying to obtain 2-Hydrazinyl-4-methylbenzo[d]thiazole hydrochloride
This water-based synthesis method offers significant advantages in terms of environmental impact, cost-effectiveness, and process simplicity compared to conventional approaches .
Chemical Reactivity and Transformations
The structural features of 2-Hydrazinyl-4-methylbenzo[d]thiazole, particularly the hydrazine moiety and the thiazole ring, contribute to its diverse chemical reactivity.
Key Reactive Sites
The compound contains several reactive sites that enable various chemical transformations:
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The hydrazine group (-NH-NH₂) at the 2-position, which can participate in condensation reactions
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The thiazole nitrogen, which can act as a nucleophile in certain reactions
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The aromatic ring system, which can undergo electrophilic substitution reactions
These reactive sites make 2-Hydrazinyl-4-methylbenzo[d]thiazole a versatile building block for the synthesis of more complex molecules.
Biological Activities and Pharmacological Properties
Compounds containing benzothiazole and hydrazine functional groups have demonstrated diverse biological activities, making 2-Hydrazinyl-4-methylbenzo[d]thiazole a compound of interest in pharmaceutical research.
Antimicrobial Properties
Related compounds in the 1,3,4-thiadiazole class, which share structural similarities with the benzothiazole group in 2-Hydrazinyl-4-methylbenzo[d]thiazole, have been reported to possess antimicrobial activities. These compounds have shown efficacy against both bacterial and fungal pathogens, suggesting potential applications in antimicrobial drug development .
Anti-inflammatory Properties
Compounds containing thiadiazole structures have shown anti-inflammatory properties in pharmacological studies. The presence of similar structural elements in 2-Hydrazinyl-4-methylbenzo[d]thiazole suggests potential anti-inflammatory activity, although specific studies on this compound would be needed to confirm this property .
Applications in Synthetic Chemistry
2-Hydrazinyl-4-methylbenzo[d]thiazole serves as an important intermediate in the synthesis of various biologically active compounds.
Synthesis of Tricyclazole
The most well-documented application of 2-Hydrazinyl-4-methylbenzo[d]thiazole is in the synthesis of tricyclazole, a systemic fungicide used in agriculture. The cyclization reaction between 2-Hydrazinyl-4-methylbenzo[d]thiazole and formic acid yields tricyclazole, which has significant commercial importance in crop protection, particularly for rice cultivation .
Development of Thiadiazole Derivatives
The reactive hydrazine group in 2-Hydrazinyl-4-methylbenzo[d]thiazole makes it a suitable precursor for the synthesis of various thiadiazole derivatives. These derivatives have potential applications in the development of novel pharmaceutical compounds with diverse biological activities .
Medicinal Chemistry Applications
In medicinal chemistry, 2-Hydrazinyl-4-methylbenzo[d]thiazole can serve as a building block for developing novel drug candidates. The benzothiazole scaffold appears in numerous pharmaceutically active compounds, and the presence of the hydrazine group provides opportunities for further functionalization to enhance biological activity and drug-like properties.
Current Research and Future Perspectives
Research on 2-Hydrazinyl-4-methylbenzo[d]thiazole and related compounds continues to evolve, with several promising directions for future investigation.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving compounds with similar structures to 2-Hydrazinyl-4-methylbenzo[d]thiazole have been conducted to explore the relationship between molecular structure and biological activity. For instance, research on thiadiazole-imidazole derivatives has demonstrated their potential as anticancer agents, with varying activities depending on structural modifications .
Green Chemistry Approaches
Recent advancements in the synthesis of 2-Hydrazinyl-4-methylbenzo[d]thiazole, such as the water-based methods described earlier, align with green chemistry principles. Future research may focus on further optimizing these synthetic routes to enhance sustainability and reduce environmental impact .
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